2-(2-Bromo-6-fluorophenyl)-3-fluorobenzaldehyde is an aromatic aldehyde characterized by the presence of bromine and fluorine substituents on its phenyl rings. Its molecular formula is with a molecular weight of approximately 203.01 g/mol. This compound features a benzaldehyde functional group, which is known for its reactivity in various organic synthesis pathways. The positioning of the bromine and fluorine atoms significantly influences its chemical behavior and potential applications in medicinal chemistry and materials science .
The biological activity of 2-(2-Bromo-6-fluorophenyl)-3-fluorobenzaldehyde has been explored primarily in the context of its role as an intermediate in pharmaceutical synthesis. It is noted for its potential applications in developing compounds targeting cardiovascular and inflammatory diseases. Additionally, it serves as a building block for synthesizing NMR probes that help determine the enantiopurity of chiral auxiliaries .
The compound's mechanism involves its interaction with biological targets to facilitate various
Several methods have been developed for synthesizing 2-(2-Bromo-6-fluorophenyl)-3-fluorobenzaldehyde:
The applications of 2-(2-Bromo-6-fluorophenyl)-3-fluorobenzaldehyde span multiple fields:
Interaction studies involving 2-(2-Bromo-6-fluorophenyl)-3-fluorobenzaldehyde focus on its reactivity with various nucleophiles and electrophiles. Research indicates that this compound's unique substitution pattern enhances its reactivity compared to similar compounds, making it a valuable candidate for further investigation in medicinal chemistry and materials science.
Several compounds share structural similarities with 2-(2-Bromo-6-fluorophenyl)-3-fluorobenzaldehyde, each exhibiting unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Bromo-4-fluorobenzaldehyde | Bromine at position 2, Fluorine at position 4 | Different reactivity profile; less sterically hindered |
| 2-Bromo-5-fluorobenzaldehyde | Bromine at position 2, Fluorine at position 5 | Altered electronic properties; different synthesis routes |
| 2-Bromo-3-fluorobenzaldehyde | Bromine at position 2, Fluorine at position 3 | Unique synthetic utility; different biological activity |
The specific arrangement of bromine and fluorine atoms at ortho positions distinguishes this compound from its isomers. This configuration influences not only its reactivity but also its application potential in synthesizing bicyclic heterocycles and NMR probes, making it particularly valuable in both chemical research and pharmaceutical development .
The synthesis of 2-(2-Bromo-6-fluorophenyl)-3-fluorobenzaldehyde requires sophisticated approaches to achieve selective introduction of both bromine and fluorine substituents on aromatic rings. The fundamental strategies for bromo-fluoro substitution involve sequential halogenation protocols and direct halogen exchange methodologies [2].
Electrophilic aromatic substitution remains the cornerstone approach for introducing bromine substituents into fluorinated aromatic systems. Research demonstrates that fluorine atoms significantly influence the regioselectivity of subsequent bromination reactions due to their strong electron-withdrawing properties [3] [4]. The presence of fluorine substituents deactivates the aromatic ring toward electrophilic attack while directing incoming electrophiles to specific positions based on steric and electronic factors [5].
Nucleophilic fluorine substitution reactions using triethylamine tris(hydrogen fluoride) have shown remarkable efficacy for introducing fluorine atoms into bromo-substituted aromatic systems [5]. These reactions proceed through substitution of bromide ions with fluoride, achieving yields ranging from 74% to 92% depending on the substrate structure and reaction conditions [5]. The mechanism involves carbocation intermediate formation followed by nucleophilic attack by fluoride ions generated in situ from the fluorinating reagent [5].
| Substitution Strategy | Typical Yield Range | Reaction Temperature | Selectivity |
|---|---|---|---|
| Sequential Bromination-Fluorination | 65-85% | 25-80°C | ortho/para selective |
| Halogen Exchange (Br→F) | 74-92% | 25-80°C | Position retention |
| Direct Fluorination | 45-70% | -78 to 25°C | Moderate selectivity |
Grignard reagent methodology provides an alternative route for fluorine introduction through electrophilic fluorination using N-fluorobenzenesulfonimide [6]. This approach enables the preparation of functionalized arylmagnesium compounds that react smoothly with fluorinating agents in mixed solvent systems comprising dichloromethane and perfluorodecalin, yielding fluorinated aromatics in moderate to good yields [6].
Palladium-catalyzed cross-coupling reactions represent the most versatile methodology for constructing the complex substitution pattern required in 2-(2-Bromo-6-fluorophenyl)-3-fluorobenzaldehyde synthesis [7] [8] [9]. These transformations enable selective carbon-carbon bond formation while preserving the delicate halogen substitution patterns essential for the target molecule [7].
Suzuki-Miyaura coupling reactions demonstrate exceptional compatibility with fluorinated aromatic systems [10]. Research indicates that pentafluoroboronic acid derivatives can be successfully coupled with brominated electrophiles under optimized conditions using sodium carbonate as base and palladium catalysts at elevated temperatures [10]. The reaction scope extends to highly fluorinated biphenyls containing up to nine fluorine atoms, achieved through careful selection of ligand systems and reaction parameters [10].
The role of fluoride ions in palladium-catalyzed cross-coupling reactions is particularly significant for fluorinated substrates [11]. Fluoride ions promote transmetalation by forming trans-aryl-palladium-fluoride complexes that exhibit enhanced reactivity compared to their halide counterparts [11]. This promotional effect is counterbalanced by the formation of unreactive anionic species, requiring careful optimization of fluoride-to-nucleophile concentration ratios [11].
Stille coupling reactions utilizing organotin reagents provide complementary reactivity for fluorinated aromatic synthesis [12]. The first organotin reagents derived from azulenes have been successfully applied in cross-coupling with aryl halides, demonstrating the broad applicability of tin-mediated coupling chemistry for complex aromatic scaffolds [12] [13].
| Coupling Method | Catalyst Loading | Temperature Range | Typical Yields |
|---|---|---|---|
| Suzuki-Miyaura | 2-5 mol% Pd | 80-120°C | 70-95% |
| Stille Coupling | 2-10 mol% Pd | 60-110°C | 65-90% |
| Negishi Coupling | 1-5 mol% Pd | 25-80°C | 60-85% |
N-heterocyclic carbene ligands have emerged as particularly effective supporting ligands for palladium catalysts in fluorinated aromatic synthesis [14] [15]. These ligands enhance catalyst stability and promote difficult reductive elimination steps that are often rate-limiting in cross-coupling reactions involving electronically deactivated aromatic rings [14].
Oxidative functionalization methodologies provide direct access to benzaldehyde moieties from corresponding aromatic precursors [16] [17] [18]. These transformations are particularly valuable for introducing aldehyde functionality while maintaining the integrity of sensitive bromo-fluoro substitution patterns [16].
Palladium-catalyzed ortho carbon-hydrogen hydroxylation using 4-chloroanthranilic acid as a transient directing group represents a breakthrough methodology for benzaldehyde synthesis [16]. This approach utilizes 1-fluoro-2,4,6-trimethylpyridinium triflate as a bystanding oxidant and para-toluenesulfonic acid as the oxygen nucleophile source [16]. The reaction proceeds through formation of a six-membered palladacycle intermediate, followed by oxidative addition and reductive elimination to forge the carbon-oxygen bond [16].
Manganese dioxide oxidation provides a classical yet effective method for converting benzyl alcohols to benzaldehydes [19]. Research demonstrates that this transformation can be performed in dichloromethane at 45°C, achieving 83% yield for bromo-fluoro substituted substrates [19]. The reaction tolerates various halogen substitution patterns and proceeds through a radical mechanism involving surface-bound manganese species [19].
Gold-based catalysts immobilized on cyclic olefin copolymer microreactors have shown exceptional selectivity for benzaldehyde synthesis through oxidation of benzyl alcohols [17]. These heterogeneous systems achieve greater than 99% selectivity for benzaldehyde formation with 42.4% conversion under optimized microfluidic conditions [17].
| Oxidation Method | Selectivity | Reaction Time | Substrate Compatibility |
|---|---|---|---|
| MnO₂ Oxidation | 85-95% | 12-24 hours | Broad tolerance |
| Pd-Catalyzed C-H Activation | 90-98% | 6-16 hours | Directing group dependent |
| Au-Catalyzed Microfluidic | >99% | 2-6 hours | Limited scope |
Ultrasonic synthesis using hydrogen peroxide as oxidant enables efficient benzaldehyde formation from benzyl alcohol precursors [18]. This methodology employs heteropolyacid catalysts in combination with phase-transfer catalysts, achieving enhanced reaction rates and selectivity compared to conventional heating methods [18].
Solvent selection plays a critical role in optimizing the synthesis of fluorinated aromatic aldehydes, with particular emphasis on systems that stabilize reactive intermediates while promoting desired reaction pathways [20] [21] [22]. Advanced solvent systems have been developed specifically to address the unique challenges posed by highly fluorinated substrates [20].
Deep eutectic solvent systems comprising choline chloride and formic acid have demonstrated exceptional performance in aldehyde-ketone condensation reactions [20]. These ionic liquid-like media provide enhanced solvation for polar intermediates while suppressing undesired side reactions [20]. The ChCl/Fa-SnCl₄ system achieves 64.37% combined yield of target products under optimized conditions at 80°C for 120 minutes [20].
Acetonitrile emerges as the preferred solvent for fluorinated aromatic cross-coupling reactions due to its ability to solubilize both organic substrates and inorganic salts [5] [8]. Research indicates that acetonitrile facilitates the formation of active palladium species while providing adequate thermal stability for elevated temperature reactions [8] [9].
Continuous-flow processing in microreactor systems offers significant advantages for reaction kinetics optimization [21] [22]. These systems enable precise control over residence time, temperature profiles, and mixing efficiency, leading to enhanced selectivity and reduced side product formation [21]. Process intensification through flow chemistry typically reduces reaction times by 60-80% compared to batch processing [22].
| Solvent System | Boiling Point | Dielectric Constant | Substrate Solubility |
|---|---|---|---|
| Acetonitrile | 82°C | 38.8 | Excellent for aromatics |
| Dichloromethane | 40°C | 9.1 | Good for organics |
| Tetrahydrofuran | 66°C | 7.5 | Moderate polarity |
| Deep Eutectic Solvents | Variable | 15-40 | Enhanced ionic species |
Kinetic studies reveal that fluorinated aromatic substrates exhibit altered reaction rates compared to their non-fluorinated analogs [23]. The optimal temperature for benzaldehyde synthesis from styrene derivatives is 60°C, beyond which selectivity decreases significantly due to competing epoxidation reactions [23]. Apparent activation energies for these transformations range from 30.2 to 45.8 kJ/mol depending on the specific substitution pattern [23].
Tetramethylethylenediamine serves as a crucial additive in iron-catalyzed cross-coupling reactions, modulating both reaction rates and product selectivity [24] [25] [26]. Mechanistic investigations demonstrate that TMEDA forms stable complexes with iron intermediates, preventing undesired β-hydrogen elimination pathways while promoting selective carbon-carbon bond formation [27].
The purification of 2-(2-Bromo-6-fluorophenyl)-3-fluorobenzaldehyde requires specialized techniques capable of separating closely related isomers and removing trace metal contaminants from catalytic processes [28] [29] [30]. Advanced chromatographic methods and crystallization protocols have been developed to achieve the high purity standards required for synthetic intermediates [31].
High-resolution continuum source graphite furnace molecular absorption spectrometry represents the most sensitive analytical technique for total fluorine determination in organic compounds [29]. This method achieves detection limits as low as 4 parts per billion through formation of gallium fluoride diatomic molecules in a graphite furnace environment [29]. The technique requires only 3.5 minutes per replicate and demonstrates excellent long-term stability for fluorinated aromatic analysis [29].
Fluorinated bonded phase liquid chromatography provides unique selectivity for aromatic hydrocarbon separation [28]. The retention mechanism varies significantly with mobile phase composition, with methanol concentrations above 80% volume resulting in reversed elution order for homologous aromatics [28]. This behavior enables highly selective separations of fluorinated benzaldehyde isomers that are difficult to achieve using conventional chromatographic methods [28].
Crystallization techniques for fluorinated polycyclic aromatic hydrocarbons demonstrate that fluorine substitution significantly influences molecular packing and crystal structure [31]. X-ray crystallographic analysis reveals that fluorine atoms cause small deviations from planarity in aromatic systems, with the effect being most pronounced in extended polycyclic frameworks [31].
| Purification Method | Resolution | Recovery Yield | Purity Achieved |
|---|---|---|---|
| Column Chromatography | Good | 85-95% | 95-98% |
| Preparative HPLC | Excellent | 80-90% | >99% |
| Recrystallization | Moderate | 70-85% | 98-99.5% |
| Distillation | Limited | 90-95% | 90-95% |
Continuous-flow purification systems integrated with synthesis protocols enable real-time product isolation and quality control [32]. These systems incorporate automated switching between collection vessels and inline analytical monitoring to ensure consistent product quality throughout extended production campaigns [32]. The integration of purification with synthesis reduces overall processing time and minimizes material losses [32].
Ion chromatography utilizing anion exchange resins provides excellent separation of fluoride ions from organic fluorinated compounds [30]. This technique is particularly valuable for removing inorganic fluoride impurities that may arise from fluorination reactions using metal fluoride reagents [30].
Industrial-scale production of 2-(2-Bromo-6-fluorophenyl)-3-fluorobenzaldehyde presents unique challenges related to process safety, thermal management, and equipment compatibility with fluorinated compounds [33] [32] [22]. Successful scale-up requires comprehensive evaluation of reaction hazards and implementation of appropriate process controls [33].
Thermal runaway prevention constitutes a critical aspect of industrial benzaldehyde synthesis [33]. The maximum safe operating temperature must be determined through differential scanning calorimetry and accelerating rate calorimetry testing to ensure that even under adiabatic conditions, the time to maximum rate exceeds 24 hours [33]. This safety margin allows sufficient time for detection and remediation of cooling system failures [33].
Continuous processing technologies offer significant advantages for large-scale fluorinated aromatic synthesis [32] [22]. A successful 24-day continuous manufacturing campaign for iridium-catalyzed reductive amination demonstrates the viability of flow chemistry for pharmaceutical-scale production [32]. The system utilized 45 pipes in series with integrated vapor-liquid separation chambers to manage hydrogen gas evolution safely [32].
Process intensification through microreactor technology enables dramatic reduction in equipment footprint while improving heat and mass transfer characteristics [22]. Compact modular systems require less space, resources, and infrastructure compared to traditional batch reactors, resulting in lower capital costs and reduced environmental impact [22].
| Scale-Up Parameter | Laboratory Scale | Pilot Scale | Manufacturing Scale |
|---|---|---|---|
| Batch Size | 1-100 g | 1-10 kg | 100-1000 kg |
| Reaction Volume | 0.1-1 L | 10-100 L | 1000-10000 L |
| Heat Transfer Rate | High | Moderate | Challenging |
| Mixing Efficiency | Excellent | Good | Variable |
Grignard reagent preparation at manufacturing scale requires specialized safety protocols due to the highly exothermic nature of the initiation process [33]. Laboratory techniques such as mechanical scratching of magnesium surfaces are impractical at large scale and must be replaced with controlled addition protocols and enhanced heat removal systems [33]. The evolution of hydrogen gas during Grignard formation necessitates specialized venting systems and explosion-proof equipment design [33].
Solvent recovery and recycling systems become economically essential at manufacturing scale [34]. Advanced distillation systems incorporating reactive distillation principles enable simultaneous reaction and purification, reducing overall energy consumption and waste generation [34]. These integrated processes demonstrate superior economics compared to sequential reaction and separation operations [34].
| Parameter | Experimental / In-silico Value | Source |
|---|---|---|
| IUPAC name | 3-(2-bromo-6-fluorophenyl)-2-fluorobenzaldehyde | 21 |
| Molecular formula | C13H7BrF2O | 21 |
| Formula weight | 297 Da [3] | 21 |
| Heavy-atom count | 17 [3] | 21 |
| Hydrogen-bond donors | 0 [3] | 21 |
| Hydrogen-bond acceptors | 1 [3] | 21 |
| Rotatable bonds | 1 [3] | 21 |
| Topological polar surface area | 17 Ų [3] | 21 |
| logP (miLogP) | 4.39 [3] | 21 |
The very low polar surface area together with a logP ≈ 4.4 indicates a highly lipophilic, water-insoluble molecule that nevertheless retains a single carbonyl oxygen capable of weak dipolar interactions.
Density-functional studies on close structural analogues (difluorinated biphenyl aldehydes) reveal large HOMO–LUMO gaps (4.56–5.14 eV) and global hardness values ≥2.28 eV, hallmarks of notable kinetic and thermodynamic stability [2]. The presence of bromine has negligible effect on the aromatic backbone’s intrinsic stability because the σ–π hyperconjugation of C–Br does not appreciably lower the frontier orbital gap [4] [2].
| Descriptor | Estimated Value for Target | Basis of Estimation | Source |
|---|---|---|---|
| HOMO energy | –6.6 eV | Scaling from 2-bromo-difluoro analogue (DFNBP) with matched halogen set | 32 |
| LUMO energy | –2.8 eV | As above | 32 |
| HOMO–LUMO gap | 3.8 eV | Direct subtraction | 32 |
| Global hardness η | 1.9 eV | η = ½ (ELUMO–EHOMO) | 32 |
| Global electrophilicity ω | 6.2 eV | ω = μ²/2η | 32 |
These figures place the compound among “hard”, redox-robust aromatics, consistent with the reluctance of C–F and C–Br bonds to participate in spontaneous homolysis under ambient conditions [5].
Direct calorimetric data are not yet published, but isomorphic halogenated biphenyl aldehydes exhibit melting points between 45 °C and 109 °C, depending on substituent pattern [6] [7]. Given the incremental mass of a second fluorine and the preservation of planarity, the melting point is expected to fall in the 70–90 °C window, typical for non-polar, π-stacking aromatics with a single carbonyl group [8].
The experimentally determined solubility profile has not been disclosed in the open literature; nonetheless, logP = 4.39, PSA = 17 Ų and the absence of donors allow predictive classification [3].
| Solvent | Predicted Solubility Behaviour | Rationale | Comparative Data |
|---|---|---|---|
| Water (pH 7) | <0.01 mg mL⁻¹ (practically insoluble) | logP ≫ 3, PSA < 20 Ų | 69 (2-Br-6-F-benzaldehyde soluble only 0.29 mg mL⁻¹ in water) |
| Methanol | Moderate (5–20 mg mL⁻¹) | Carbonyl–methanol H-bonding offsets hydrophobicity | 69 |
| Acetonitrile | High (>50 mg mL⁻¹) | Strong dipolar aprotic – excellent for non-protic aromatics | 20 |
| Dichloromethane / THF | Very high (>100 mg mL⁻¹) | Ideal Hildebrand parameter match; fluorinated PAHs dissolve up to 5 wt % in THF [9] | 20 |
| n-Hexane | Limited (<10 mg mL⁻¹) | Disruption of π–π interactions but no polarity to solvate the carbonyl | 20 |
These estimates follow the general observation that pinpoint fluorination increases solubility in mid-polarity solvents while retaining hydrophobicity in purely aliphatic media [9].
No single-crystal X-ray structure has yet been deposited for 2-(2-bromo-6-fluorophenyl)-3-fluorobenzaldehyde. However, two key analogues provide strong inference:
Given the close steric and electronic similarity, the target molecule is expected to form monoclinic crystals characterised by:
The presence of both bromine and fluorine raises the possibility of polymorphism driven by competing Br···O=C halogen bonding versus F···H–C hydrogen bonding. Analogous chalcone derivatives manifest a rich polymorphic landscape when similar donor/acceptor ensembles are present [10]. Controlled evaporation from polar versus non-polar solvents is therefore likely to yield at least two distinct forms (layered vs columnar packing).
DFT-calculated frontier orbital plots for bromofluorinated biphenyls show the HOMO delocalised over both rings, while the LUMO is biased towards the aldehyde-bearing ring [2]. This anisotropic distribution facilitates intramolecular charge transfer under electrical bias, rationalising the moderate conductivity (μ ≈ 10⁻⁴ cm² V⁻¹ s⁻¹) recorded for fluorinated biphenyl nanowires [1]. Incorporating bromine marginally lowers carrier mobility yet broadens the electrochemical gap, a trade-off desirable for dielectric layers.
Photolysis studies on mixed bromo-fluoro-benzenes reveal accelerated C–Br bond homolysis relative to bromobenzene, with dissociation lifetimes dropping from 30 ps to sub-picosecond as fluorine atoms are introduced [4]. The driving force is the lowering of the repulsive ^1πσ* state along the C–Br coordinate. Extrapolating these findings, the title compound is expected to exhibit:
| Photophysical Parameter | Expected Trend | Supporting Evidence |
|---|---|---|
| λ_max (π–π*) | 256 nm (shoulder) | Anisole-like conjugation [2] |
| Fluorescence quantum yield | <0.05 | Efficient intersystem crossing due to heavy-atom effect [4] |
| Singlet–triplet gap | 0.6 eV (estimated) | Comparable to 3-BrF-phenyl systems [4] |
| Preferred photoproduct in inert matrix | 2-fluoro-3-formylbiphenyl + ½ Br₂ | Radical recombination pathways [13] |
These attributes imply that 2-(2-bromo-6-fluorophenyl)-3-fluorobenzaldehyde can act as a photoremovable bromine source or as a photo-initiator fragmenting into persistent radicals under near-UV irradiation.